CMC Advantage of the C13 Chain
The critical micelle concentration (CMC) of amine oxides is logarithmically correlated with alkyl chain length, where each additional methylene group reduces the CMC by approximately 2- to 3-fold [1]. While direct experimental CMC data for N,N-Dimethyltridecylamine N-oxide (C13) is not available in the open literature, class-level inference from systematic homolog studies indicates its CMC falls between the established values for lauramine oxide (C12, CMC ≈ 1-2 mM) and myristamine oxide (C14, CMC ≈ 0.1-0.3 mM) [2]. This positions the C13 compound as a more efficient micelle former than C12 analogs, enabling equivalent surface tension reduction at lower concentrations.
| Evidence Dimension | Critical micelle concentration (CMC) |
|---|---|
| Target Compound Data | Estimated CMC between 0.3 mM and 1.0 mM based on alkyl chain length trend extrapolation |
| Comparator Or Baseline | Lauramine oxide (C12): CMC ≈ 1-2 mM |
| Quantified Difference | Estimated 2- to 3-fold lower CMC relative to C12 homolog |
| Conditions | Aqueous solution, neutral pH, 25°C (class inference from systematic amine oxide homolog studies) |
Why This Matters
A lower CMC enables equivalent surface activity at reduced surfactant loading, directly impacting formulation cost-efficiency and reducing potential for irritation in personal care applications.
- [1] Grokipedia. Amine oxide surfactant class properties and CMC trends. View Source
- [2] Harke Group. Amine Oxide Surfactants: Chemistry and Applications. 2026. View Source
